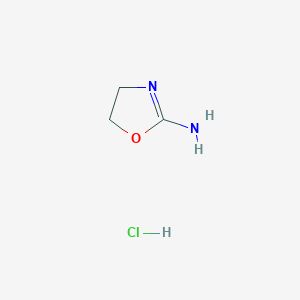

2-Amino-2-oxazoline Hydrochloride

Übersicht

Beschreibung

2-Amino-2-oxazoline Hydrochloride is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Wirkmechanismus

Target of Action

2-Amino-2-oxazoline, also known as pseudourea, is a member of the oxazoline family It’s known that oxazoline derivatives have been used as ligands in asymmetric catalysis, protecting groups for carboxylic acids, and monomers for the production of polymers .

Mode of Action

It’s known that the synthesis of 2-oxazoline rings generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules .

Biochemical Pathways

It’s known that oxazoline derivatives can interact with dna . This interaction could potentially affect various biochemical pathways, including those involved in DNA replication and transcription.

Pharmacokinetics

It’s known that poly(2-oxazoline)s, a class of polymers that include 2-oxazoline derivatives, have been used in drug delivery systems . These polymers have multiple amphiphilic groups, usually comprising amide, lactam, or amine oxide groups as the hydrophilic part . The dosage of these polymers is typically about 1000−5000 ppm (0.1−0.5 wt %) .

Result of Action

aureus, indicating cell membrane disruption .

Action Environment

The action of 2-Amino-2-oxazoline Hydrochloride can be influenced by environmental factors. For instance, poly(2-diethylamino-2-oxazoline) shows fast-response LCST behavior around room temperature (24 °C), as well as low Tg (−10 °C), which can be beneficial in the construction of new stimuli-responsive biomaterials . Additionally, the synthesis of oxazolines can be influenced by the reaction environment .

Biochemische Analyse

Biochemical Properties

2-Amino-2-oxazoline Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can alter the conformation and activity of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, it can accumulate in specific tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-2-oxazoline Hydrochloride can be synthesized through several methods. One common approach involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst such as cellulose sulfuric acid . This method is advantageous due to its solvent-free nature and high yield.

Another method involves the catalytic synthesis of 2-oxazolines via oxetane ring-opening. This process uses indium triflate (In(OTf)3) as a catalyst, allowing for the smooth intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biopolymer-based catalysts and catalytic ring-opening methods are preferred due to their efficiency and environmental benefits.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-oxazoline Hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and other oxidizing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Oxazoles are the major products formed from the oxidation of this compound.

Substitution: Depending on the reagents used, various substituted oxazolines can be formed.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Amino-2-oxazoline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are being investigated for their potential therapeutic effects on conditions such as Parkinson's disease and Alzheimer's disease.

Case Study : Research has demonstrated that poly(2-oxazoline)s derived from this compound exhibit biocompatibility and can be engineered for targeted drug delivery systems, enhancing the efficacy of therapeutic agents .

Polymer Chemistry

The compound plays a critical role in the production of specialty polymers. It is utilized to create thermoresponsive polymers that exhibit changes in solubility with temperature variations. This property is particularly valuable for applications in coatings and adhesives.

| Polymer Type | Properties | Applications |

|---|---|---|

| Poly(2-amino-2-oxazoline) | Thermoresponsive, biocompatible | Drug delivery, tissue engineering |

| Poly(2-dialkylamino-2-oxazoline) | Fast-response LCST behavior | Biomedical applications |

Biotechnology

In biotechnology, this compound is used to formulate bioconjugates, which are essential for improving the delivery of drugs to specific targets within the body. This enhances therapeutic efficacy while minimizing side effects.

Research Insight : Studies have shown that polymers derived from this compound can effectively encapsulate drugs and release them in response to specific stimuli, such as pH or temperature changes .

Analytical Chemistry

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of biomolecules. It supports research in metabolic studies by facilitating the analysis of complex biological samples.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-oxazoline Hydrochloride can be compared with other similar compounds such as:

Oxazoles: These compounds are structurally similar but differ in their oxidation state and reactivity.

Imidazoles: Contain two nitrogen atoms in the ring, offering different reactivity and biological activity compared to oxazolines.

This compound stands out due to its unique combination of nitrogen and oxygen in the ring, providing distinct reactivity and versatility in various applications.

Biologische Aktivität

2-Amino-2-oxazoline hydrochloride is a compound belonging to the oxazoline family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, cytotoxicity, and applications in drug delivery systems. The findings are supported by various studies and research data.

The molecular structure of this compound allows it to interact with biological systems effectively. Its ability to form complexes with metal ions and other biomolecules enhances its utility in various applications, including drug formulation and delivery.

Antidepressant Effects

Research has indicated that derivatives of 2-amino-2-oxazoline, such as 5-(1'-phenyl-4'-piperazinomethyl)-2-amino-2-oxazoline, exhibit antidepressant properties in animal models. A study conducted on beagle dogs demonstrated the pharmacokinetics of this compound, revealing its potential for therapeutic use in mood disorders .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the biological activity of compounds. A series of in vitro tests have been conducted to assess the cytotoxic effects of various derivatives of 2-amino-2-oxazoline against different cancer cell lines. The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | MDA-MB-231 (Breast) | 0.0004 |

| 3 | HeLa (Cervical) | 0.02 |

| 5b | K562 (Leukemia) | >10 |

| 8b | MCF7 (Breast) | 0.012 |

These results indicate that certain derivatives possess significant cytotoxic activity, particularly against breast cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. It can act as an enzyme inhibitor or activator by binding to active sites, thus modulating enzymatic activities. This interaction is essential for its role in drug delivery systems and therapeutic applications .

Applications in Drug Delivery

Recent advancements have explored the use of poly(2-amino-2-oxazoline)s as thermoresponsive materials for biomedical applications. These polymers exhibit low cytotoxicity and can be engineered for targeted drug delivery. Studies have shown that they can form micelles that encapsulate drugs, enhancing their solubility and bioavailability .

Case Studies

- In Vivo Studies : A study evaluated the safety and efficacy of poly(2-amino-2-oxazoline) formulations in mice, demonstrating rapid renal clearance and minimal inflammatory response .

- Antioxidant Activity : Certain derivatives have shown promising antioxidant properties by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPBXZZTIWDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614393 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-92-7, 375855-07-5 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.